N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide
Description
Molecular Formula: C₁₄H₁₇FN₂O₂S₂
Molecular Weight: 328.4 g/mol
Key Structural Features:
- A dimethylamino group (-N(CH₃)₂) attached to a central ethyl chain.
- A thiophen-3-yl substituent, providing aromatic sulfur-containing heterocyclic character.
- A 3-fluorobenzenesulfonamide moiety, combining sulfonamide functionality with fluorine-enhanced electron-withdrawing properties.
Its structural complexity arises from the integration of a thiophene ring and fluorinated aromatic system, which may enhance binding specificity or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-6-7-20-10-11)9-16-21(18,19)13-5-3-4-12(15)8-13/h3-8,10,14,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJOZAWECVUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide is C₁₈H₁₈F₂N₂O₂S₂, with a molecular weight of 396.47 g/mol. The compound's structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₂S₂ |
| Molecular Weight | 396.47 g/mol |
| Sulfonamide Group | Present |
| Dimethylamino Group | Present |
| Thiophene Moiety | Present |
Biological Activity Overview
Despite its intriguing structure, specific biological activities for this compound have not been extensively documented in scientific literature. The following points summarize the current understanding of its biological activity:
- Potential Interactions : Given its sulfonamide structure, it may interact with biological targets similarly to other known sulfonamides, which often exhibit antibacterial and anti-inflammatory properties.
- Research Chemical : The compound is suggested to be a research chemical, indicating potential use in experimental settings to explore new avenues in drug development or material science.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:
| Compound Name | Structure Features | Known Activities |
|---|---|---|
| Sulfanilamide | Simple sulfonamide group | Antibacterial properties |
| Benzothiazole Sulfonamide | Similar benzothiazole structure | Antimicrobial activity |
| 4-Aminobenzenesulfonamide | Basic sulfonamide structure | Intermediate in pharmaceuticals |
Case Studies and Research Findings
Currently, there are no established case studies specifically focusing on the biological activity of this compound. The lack of detailed pharmacological studies limits the understanding of its therapeutic applications and mechanisms of action.
Comparison with Similar Compounds
N-(2-(Azepan-1-yl)-2-(Thiophen-3-yl)Ethyl)-2-Fluorobenzenesulfonamide
Molecular Formula : C₁₈H₂₃FN₂O₂S₂
Molecular Weight : 382.5 g/mol
Key Differences :
- Replacement of the dimethylamino group with a bulkier azepan (7-membered saturated ring) substituent.
- The fluorine atom is positioned at the 2- rather than 3- position on the benzene ring.
Implications :
Quinoline-Based Sulfonamide Derivatives ()
Example Compound: SzR-105 (N-(3-(Dimethylamino)Propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride) Molecular Formula: C₁₅H₂₀ClN₃O₂ Molecular Weight: 309.79 g/mol
Key Differences :
- Core structure: Quinoline (aromatic nitrogen heterocycle) vs. thiophene (sulfur heterocycle) in the target compound.
- Substituents: A carboxamide-linked dimethylaminopropyl chain instead of a sulfonamide-linked ethyl group.
Implications :
Sulfonylurea Herbicides ()
Example Compound : Metsulfuron Methyl Ester
Molecular Formula : C₁₄H₁₅N₅O₆S
Molecular Weight : 381.36 g/mol
Key Differences :
- Core structure: Triazine ring linked to a sulfonylurea group vs. thiophene-linked sulfonamide.
- Functional groups: Urea bridge and methoxy substituent vs. dimethylamino and fluorine.
Implications :
- Sulfonylureas are designed as acetyl-CoA carboxylase inhibitors in plants, whereas the target compound’s sulfonamide group may target mammalian enzymes (e.g., carbonic anhydrase).
- The triazine ring in sulfonylureas provides a planar structure for herbicide activity, contrasting with the 3D conformation of the target compound’s thiophene and ethylamine chain .
Structural and Functional Analysis Table
Critical Observations
- Steric Considerations: The dimethylamino group offers moderate steric bulk, balancing solubility and target access, whereas azepan-substituted analogs may prioritize lipophilicity.
- Heterocyclic Influence: Thiophene’s sulfur atom could engage in unique dipole interactions or coordinate metal ions, differing from quinoline’s nitrogen-based interactions.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for introducing the thiophen-3-yl moiety into the sulfonamide backbone?
- Methodological Answer : The thiophen-3-yl group can be introduced via nucleophilic substitution or coupling reactions. For example, coupling 3-thiophenemethylamine derivatives with activated sulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride) under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical to optimize yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of dimethylamino (-N(CH3)2), thiophen-3-yl (δ 6.5–7.5 ppm for aromatic protons), and fluorophenyl groups (19F NMR for fluorine environment).
- HRMS : Validate molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize kinase or enzyme inhibition assays (e.g., fluorometric or colorimetric assays) due to structural similarities to sulfonamide-based inhibitors (e.g., dichlofluanid, a fungicide targeting sulfhydryl enzymes). Use positive controls (e.g., known sulfonamide inhibitors) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can contradictory data in target-binding affinity studies be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or protein isoform differences. Conduct orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target engagement). Compare results across standardized buffers and validate using CRISPR-edited cell lines to isolate specific isoforms .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable protecting groups (e.g., tert-butyloxycarbonyl (t-Boc)) to enhance oral bioavailability .
- Structural Modifications : Replace the dimethylamino group with morpholino or pyrrolidino moieties to reduce oxidative metabolism, as seen in analogs like N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for a target enzyme?
- Methodological Answer :
- Core Modifications : Vary substituents on the thiophene ring (e.g., bromo, nitro groups) to probe steric and electronic effects.
- Side-Chain Engineering : Replace the dimethylaminoethyl group with cyclic amines (e.g., piperazine) to alter binding pocket interactions.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with computed binding energies .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies in cellular models?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply the Hill equation to assess cooperativity and validate with bootstrap resampling (≥1000 iterations) to estimate confidence intervals. Outlier removal should follow Grubbs’ test (α = 0.05) .
Q. How can researchers differentiate off-target effects in phenotypic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
